molecular formula C21H21N3O5S B11620726 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11620726
M. Wt: 427.5 g/mol
InChI Key: UCYGVGOOEWLNOX-UHFFFAOYSA-N
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Description

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound belonging to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it competes with arachidonic acid for binding to the COX enzyme, thereby preventing the formation of prostaglandins, which are involved in inflammation and pain . Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a COX inhibitor and its cytotoxic activity against cancer cells make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O5S/c1-23-20(26)16(10-19(25)22-14-4-6-15(27-2)7-5-14)24(21(23)30)11-13-3-8-17-18(9-13)29-12-28-17/h3-9,16H,10-12H2,1-2H3,(H,22,25)

InChI Key

UCYGVGOOEWLNOX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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